![molecular formula C18H25FN2O4 B2902217 Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate CAS No. 191033-99-5](/img/structure/B2902217.png)
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 191033-99-5. It has a molecular weight of 352.41 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was achieved via a modified Bruylants reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3 . This indicates the presence of fluorophenyl, methoxy, and oxoethyl groups attached to a piperazine ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.41 . It is a powder that is stored at room temperature .Mécanisme D'action
Target of Action
This compound is a derivative of piperazine, which is known to interact with a variety of targets, including neurotransmitter receptors and ion channels
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to their active sites, leading to changes in their conformation and activity .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, including those involved in neurotransmission
Pharmacokinetics
The compound’s molecular weight (352.41) and logP value suggest that it may be well-absorbed and distributed in the body . The compound’s stability at room temperature suggests that it may have a reasonable half-life .
Result of Action
Given its structural similarity to other piperazine derivatives, it may exert effects on cellular signaling pathways and neurotransmission
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . For instance, the compound is stable at room temperature . Additionally, its interaction with other substances in the environment could potentially alter its efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages as a research tool. It is relatively easy to synthesize and is readily available. TFMPP is also selective for the 5-HT1B and 5-HT2C receptors, which makes it a useful tool for studying the serotonergic system. However, TFMPP has some limitations. It has been shown to have anxiogenic effects, which means it can induce anxiety in some individuals. This can make it difficult to use in studies that require subjects to remain calm and relaxed. In addition, TFMPP has been shown to have some side effects, including nausea and vomiting.
Orientations Futures
There are several future directions for the study of TFMPP. One area of research is the role of TFMPP in the regulation of mood and behavior. TFMPP has been shown to affect the release of neurotransmitters involved in the regulation of mood and behavior, and further research is needed to understand the mechanisms underlying these effects. Another area of research is the potential therapeutic uses of TFMPP. TFMPP has been shown to have anxiogenic effects, and further research is needed to determine if it could be used to treat anxiety disorders. Finally, there is a need for further research to determine the long-term effects of TFMPP use. While TFMPP has been used extensively in scientific research, little is known about the long-term effects of TFMPP use on the central nervous system.
Méthodes De Synthèse
The synthesis of TFMPP involves the reaction of piperazine with tert-butyl 4-(bromomethyl)benzoate in the presence of potassium carbonate. The resulting product is then reacted with 4-fluoroacetophenone in the presence of sodium hydride to yield TFMPP. The synthesis of TFMPP is relatively simple and can be accomplished using standard laboratory equipment.
Applications De Recherche Scientifique
TFMPP has been used extensively in scientific research as a tool to study the central nervous system. It is known to affect the serotonergic system, which is involved in the regulation of mood, appetite, and sleep. TFMPP has been used to study the role of serotonin in the regulation of various physiological processes, including thermoregulation, blood pressure, and heart rate.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYEPQDKQZDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
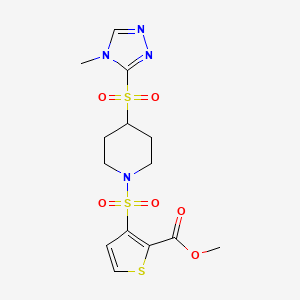
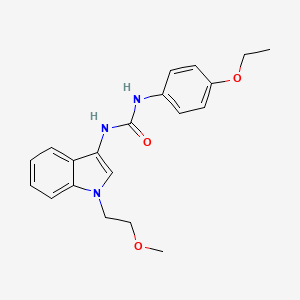
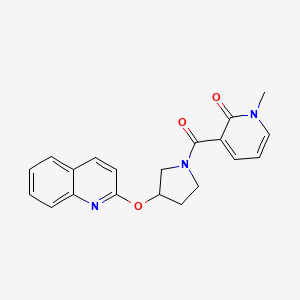
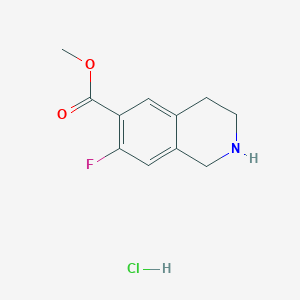
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)

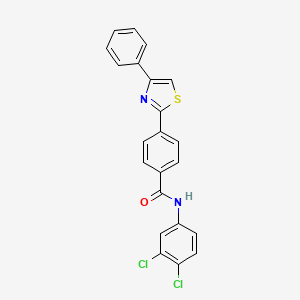
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902153.png)
![Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2902154.png)
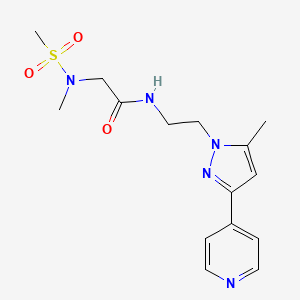
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2902157.png)